1-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol
Description
This compound is a heterocyclic hybrid molecule featuring a triazolo[3,2-b][1,3]thiazole core fused with a furan ring, a 3-bromophenyl group, and a piperidin-4-ol moiety. The furan and triazole-thiazole components may enhance π-π stacking and metabolic stability, while the piperidine ring could influence solubility and bioavailability .
Properties
IUPAC Name |
5-[(3-bromophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3S/c21-13-4-1-3-12(11-13)16(24-8-6-14(26)7-9-24)17-19(27)25-20(29-17)22-18(23-25)15-5-2-10-28-15/h1-5,10-11,14,16,26-27H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHFAXXWICPOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol typically involves multiple steps, including the formation of the triazolo-thiazole core, the introduction of the furan and bromophenyl groups, and the attachment of the piperidin-4-ol moiety. Common synthetic routes may include:
Formation of the Triazolo-Thiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Attachment of the Bromophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Incorporation of the Piperidin-4-ol Moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on the cell surface, modulating their activity.
Inhibiting Enzymes: The compound may inhibit certain enzymes, affecting various biochemical pathways.
Modulating Gene Expression: It can influence the expression of specific genes, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Observations :
- The target compound’s triazolo[3,2-b][1,3]thiazole core is distinct from thiadiazole () or pyrazoline () systems.
- The 3-bromophenyl group is shared with and analogs but differs in substitution position (e.g., uses 4-bromophenyl).
Pharmacological and Physicochemical Properties
Notes:
- *Predicted using Molinspiration or similar tools.
- †Estimated based on structural analogs.
- The target compound’s hydroxyl groups may improve solubility compared to non-polar tert-butyl () or methoxy () substituents.
Biological Activity
1-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol is a complex heterocyclic compound notable for its diverse biological activities. This compound features a unique structural arrangement that incorporates a bromophenyl moiety, a furan ring, and a triazolo-thiazole core, which are known to enhance its pharmacological potential. The research surrounding this compound has revealed promising applications in medicinal chemistry, particularly in the realms of anticancer and antimicrobial therapies.
Structural Composition
The compound's IUPAC name is 5-[(3-bromophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol. The structural features include:
| Structural Feature | Description |
|---|---|
| Bromophenyl Group | Enhances lipophilicity and potential receptor interactions. |
| Furan Ring | Contributes to the compound's electronic properties. |
| Triazolo-Thiazole Moiety | Imparts significant biological activity due to its heterocyclic nature. |
| Piperidin-4-ol Group | Provides basicity and potential for hydrogen bonding. |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism of action is believed to involve the inhibition of specific enzymes related to cell proliferation and survival pathways.
Case Study:
A study demonstrated that derivatives of the triazolo-thiazole class showed selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures were found to inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structural components allow it to interact with microbial cell membranes and inhibit essential metabolic processes.
Research Findings:
A series of experiments indicated that derivatives of the triazole-thiazole moiety possess broad-spectrum antimicrobial properties. In vitro assays revealed significant activity against both gram-positive and gram-negative bacteria .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the bromophenyl group or variations in the piperidine structure can lead to enhanced potency or selectivity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Increases lipophilicity and receptor binding affinity. |
| Hydroxyl Group Positioning | Affects solubility and biological stability. |
| Furan Ring Variations | Alters electronic properties and biological interactions. |
The biological activity of this compound likely involves multiple pathways:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in nucleotide synthesis or metabolic pathways critical for cancer cell proliferation.
- Receptor Modulation: It may act as an agonist or antagonist at specific receptors involved in cellular signaling pathways.
- Induction of Apoptosis: By triggering apoptotic pathways through mitochondrial dysfunction.
Q & A
Q. Methodological Tips :
- Use HPLC to monitor intermediate purity at each step .
- Optimize solvent polarity (e.g., acetonitrile vs. DMF) to enhance reaction efficiency .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Q. Basic Research Focus
Q. Advanced Research Focus
- Dynamic NMR : Resolve conformational dynamics of the piperidine ring at variable temperatures .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., C-methyl configuration) using single-crystal diffraction .
How can solubility and stability be systematically evaluated for in vitro assays?
Q. Basic Research Focus
Q. Advanced Research Focus
- Molecular dynamics simulations : Predict aggregation tendencies based on logP (estimated ~2.8) and polar surface area (120 Ų) .
What strategies are recommended for identifying the compound’s biological targets?
Q. Basic Research Focus
Q. Advanced Research Focus
- Chemoproteomics : Use photoaffinity labeling with a biotin-tagged analog to capture interacting proteins in cell lysates .
How can computational methods predict and rationalize contradictory bioactivity data?
Q. Advanced Research Focus
Q. Methodological Tips :
What experimental approaches are effective for regioselective functionalization of the triazolo-thiazole core?
Q. Advanced Research Focus
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to install substituents at the C5 position .
- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) .
How can researchers resolve discrepancies between computational predictions and experimental binding affinities?
Q. Advanced Research Focus
- Free-energy perturbation (FEP) : Quantify energy differences between predicted and observed ligand-receptor complexes .
- WaterMap analysis : Identify displaced water molecules in binding pockets that impact affinity .
What chromatographic methods are optimal for separating enantiomers of this chiral compound?
Q. Advanced Research Focus
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers .
- Dynamic kinetic resolution : Employ Burkholderia cepacia lipase for enzymatic resolution of racemic mixtures .
How can crystallographic data improve SAR (Structure-Activity Relationship) models?
Q. Advanced Research Focus
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., Br···O contacts) to guide substituent design .
- Cambridge Structural Database (CSD) mining : Compare with analogs (e.g., 3-bromophenyl derivatives) to identify activity cliffs .
What in silico tools are recommended for predicting metabolic pathways and toxicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
